molecular formula C9H14O B061289 1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone CAS No. 173829-77-1

1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone

Katalognummer B061289
CAS-Nummer: 173829-77-1
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: NOIXTXNVVHQUTG-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone is a chemical compound that belongs to the family of cyclobutanones. It is a chiral molecule that has two enantiomers, (R)- and (S)-1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Wirkmechanismus

The mechanism of action of 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone is not well understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that it can protect against neurodegeneration, reduce oxidative stress, and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential instability under certain conditions.

Zukünftige Richtungen

There are several future directions for the research on 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone. These include:
1. Further studies on the mechanism of action of this compound to elucidate its potential therapeutic targets.
2. Development of novel derivatives of this compound with improved pharmacological properties.
3. Investigation of the potential applications of this compound in the development of novel materials with unique properties.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies for the treatment of various diseases.
5. Investigation of the potential synergistic effects of this compound with other drugs or natural compounds.
In conclusion, 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone is a chiral cyclobutanone that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.

Synthesemethoden

The synthesis of 1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone involves the reaction of 2-methylcyclobutanone with ethyl vinyl ether in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds through a Lewis acid-catalyzed cycloaddition of the enol ether with the carbonyl group of the cyclobutanone, followed by elimination of the ethoxy group to give the desired product.

Wissenschaftliche Forschungsanwendungen

1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a building block for the synthesis of various natural products and biologically active compounds. In materials science, it has been studied for its potential applications in the development of novel materials with unique properties.

Eigenschaften

CAS-Nummer

173829-77-1

Produktname

1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

IUPAC-Name

1-[(1R,2S)-2-ethenyl-2-methylcyclobutyl]ethanone

InChI

InChI=1S/C9H14O/c1-4-9(3)6-5-8(9)7(2)10/h4,8H,1,5-6H2,2-3H3/t8-,9+/m0/s1

InChI-Schlüssel

NOIXTXNVVHQUTG-DTWKUNHWSA-N

Isomerische SMILES

CC(=O)[C@@H]1CC[C@@]1(C)C=C

SMILES

CC(=O)C1CCC1(C)C=C

Kanonische SMILES

CC(=O)C1CCC1(C)C=C

Synonyme

Ethanone, 1-(2-ethenyl-2-methylcyclobutyl)-, (1R-trans)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.